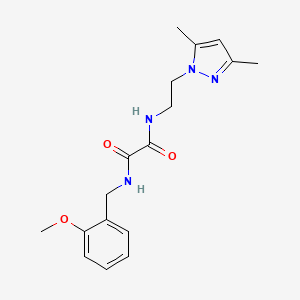

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a pyrazole and methoxybenzyl moiety.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-10-13(2)21(20-12)9-8-18-16(22)17(23)19-11-14-6-4-5-7-15(14)24-3/h4-7,10H,8-9,11H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTGKLHQJOTCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(=O)NCC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by further functionalization. The ethyl group and methoxybenzyl moiety are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

Reduction: The oxalamide group can be reduced to form amides or amines.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Pyrazolone derivatives.

Reduction: Amides or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Compounds:

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) Structural Differences: Replaces the pyrazole group with a pyridine ring (5-methyl substitution) and uses a 2-methoxy-4-methylbenzyl group instead of 2-methoxybenzyl.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structural Differences : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl-ethyl chain.

- Functional Impact : The dual methoxy groups improve solubility and electron-donating capacity, contributing to its potency as an umami flavor agonist .

N1-(2-Methoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Structural Differences: Similar to the target compound but substitutes the pyrazole-ethyl group with a pyridin-2-yl-ethyl chain. Functional Impact: The pyridine moiety may alter metabolic stability compared to pyrazole-containing analogues .

Structural Comparison Table:

Metabolic and Toxicological Profiles

Metabolism Pathways:

- Target Compound: Likely undergoes hepatic metabolism via cytochrome P450 enzymes, with possible demethylation of the methoxy group or hydroxylation of the pyrazole ring. No direct data are available, but structurally related oxalamides (e.g., No. 1768) show rapid metabolism in rat hepatocytes without detectable amide hydrolysis .

- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): Undergoes hydroxylation, dihydroxylation, demethylation, and glucuronidation, indicating variability in metabolic routes among benzamide/oxalamide derivatives .

Toxicological Data:

- NOEL (No Observed Effect Level): For No. 1769 and No. 1770, the NOEL is 100 mg/kg bw/day, with a safety margin of 500 million compared to estimated human exposure (0.0002 μg/kg bw/day) .

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound with potential biological activities attributed to its unique structural features, including a pyrazole ring and an oxalamide moiety. This article aims to explore its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring , known for its diverse biological properties, and an oxalamide linkage , which may enhance its interaction with biological targets. The overall molecular structure can be represented as follows:

| Component | Structure |

|---|---|

| Pyrazole Ring | Pyrazole Structure |

| Oxalamide Linkage | Oxalamide Structure |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with suitable alkylating agents.

- Oxalamide Formation : The oxalamide is formed by reacting the pyrazole derivative with an appropriate benzyl amine.

- Final Coupling : The final step involves coupling the pyrazole and oxalamide components under controlled conditions to yield the target compound.

Biological Activities

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, indicating potential as an anticancer agent. The structural arrangement may facilitate binding to cancer-related targets .

- Antimicrobial Effects : Pyrazole derivatives have been reported to show significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The oxalamide linkage appears crucial for enhancing this activity .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-inflammatory Activity :

-

Anticancer Potential :

- Research on related pyrazole compounds revealed their ability to induce apoptosis in cancer cells through specific molecular pathways. These findings highlight the need for further investigation into the mechanisms of action for this compound .

- Antimicrobial Studies :

Q & A

Q. Key Optimization Parameters :

- Temperature : Reactions are performed at 0–25°C to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the benzylamine group.

- Catalysts : DMAP improves coupling efficiency in oxalamide formation .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

Structural validation employs a multi-technique approach:

1H/13C NMR : Assign peaks to confirm substituent integration (e.g., pyrazole CH3 at δ ~2.27 ppm, methoxybenzyl OCH3 at δ ~3.80 ppm) .

LC-MS/HRMS : Verify molecular ion ([M+H]+) and isotopic patterns. For example, a compound with C18H21N3O4 would show [M+H]+ at m/z 343.38 .

HPLC Purity : Reverse-phase C18 columns (90–95% purity threshold) with UV detection at 254 nm ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.